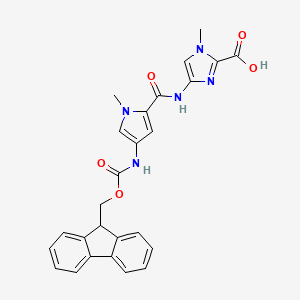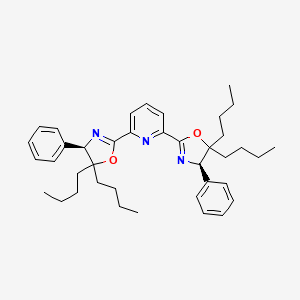
2,6-Bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(®-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand that has gained attention in the field of asymmetric synthesis. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable tool in catalytic processes. The presence of oxazoline rings and a pyridine core provides unique steric and electronic properties that enhance its performance in enantioselective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(®-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Coupling with Pyridine Core: The oxazoline rings are then coupled with a pyridine core through a nucleophilic substitution reaction. This step often requires the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(®-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazoline rings or the pyridine core can be functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in water or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Bases such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with amine or alcohol groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the oxazoline rings or pyridine core.
Scientific Research Applications
2,6-Bis(®-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in enantioselective reactions such as hydrogenation, hydroformylation, and cyclopropanation.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural product derivatives.
Medicine: Utilized in the development of drugs with improved enantioselectivity and reduced side effects.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(®-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The oxazoline rings and pyridine core provide a chiral environment that induces enantioselectivity in the reactions. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: Another chiral ligand with similar coordination properties but different steric and electronic characteristics.
2,6-Bis(oxazolinyl)pyridine: A simpler analog with oxazoline rings but without the bulky substituents.
2,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)pyridine: A compound with similar structure but different substituents on the oxazoline rings.
Uniqueness
2,6-Bis(®-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its specific combination of steric and electronic properties provided by the dibutyl and phenyl substituents. This makes it particularly effective in certain enantioselective reactions where other similar compounds may not perform as well.
Properties
Molecular Formula |
C39H51N3O2 |
|---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
(4R)-5,5-dibutyl-2-[6-[(4R)-5,5-dibutyl-4-phenyl-4H-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4H-1,3-oxazole |
InChI |
InChI=1S/C39H51N3O2/c1-5-9-26-38(27-10-6-2)34(30-20-15-13-16-21-30)41-36(43-38)32-24-19-25-33(40-32)37-42-35(31-22-17-14-18-23-31)39(44-37,28-11-7-3)29-12-8-4/h13-25,34-35H,5-12,26-29H2,1-4H3/t34-,35-/m1/s1 |
InChI Key |
MPMGKVKBEUYUBR-VSJLXWSYSA-N |
Isomeric SMILES |
CCCCC1([C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](C(O3)(CCCC)CCCC)C4=CC=CC=C4)C5=CC=CC=C5)CCCC |
Canonical SMILES |
CCCCC1(C(N=C(O1)C2=NC(=CC=C2)C3=NC(C(O3)(CCCC)CCCC)C4=CC=CC=C4)C5=CC=CC=C5)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B11829242.png)

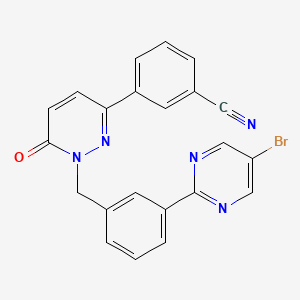
![Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate](/img/structure/B11829257.png)

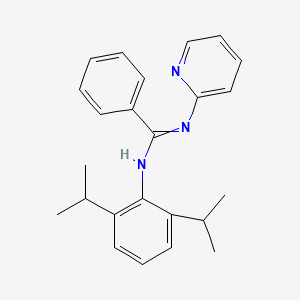
![2-[1-(2-Chlorophenyl)ethylideneamino]guanidine](/img/structure/B11829281.png)
![benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid](/img/structure/B11829288.png)
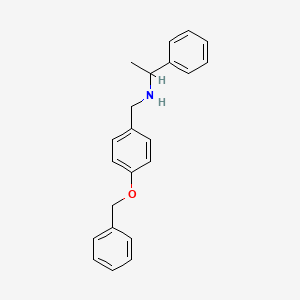

![(S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-((R)-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate](/img/structure/B11829309.png)
![Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate](/img/structure/B11829311.png)
